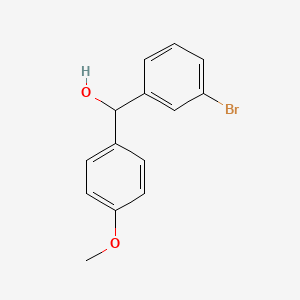

(3-Bromophenyl)(4-methoxyphenyl)methanol

概要

説明

(3-Bromophenyl)(4-methoxyphenyl)methanol, commonly referred to as BMPM, is a synthetic compound that has been used in various scientific research applications, including drug development and drug delivery. BMPM has become increasingly popular in the scientific community due to its unique chemical structure and its ability to form strong bonds with other molecules.

科学的研究の応用

Anticancer Activity

There is evidence that similar compounds may have anticancer activity . Although the specific compound “(3-Bromophenyl)(4-methoxyphenyl)methanol” is not directly reported in the provided papers, similar compounds with bromo- and methoxy- substituents have been synthesized and characterized, which can provide insights into the properties and reactivity of "(3-Bromophenyl)(4-methoxyphenyl)methanol".

作用機序

Target of Action

The primary target of (3-Bromophenyl)(4-methoxyphenyl)methanol is telomerase reverse transcriptase (hTERT) . hTERT is a major protein involved in various cancer cell proliferation and apoptosis, and it has little or no expression in normal somatic cells . This differential expression and the multiple crucial roles make it a highly attractive target in the diagnosis of cancer .

Mode of Action

The compound shows high inhibitory activity against telomerase . It modulates hTERT, leading to the induction of endoplasmic reticulum stress (ERS) through ER over response (EOR) which activates the expression of hTERT .

Biochemical Pathways

The activation of hTERT by the compound induces ERS, which is believed to be intricately associated with oxidative stress and mitochondrial dysfunction . This results in apoptotic cell death, thereby modulating the expression of downstream signaling molecules including CHOP (CAAT/enhancer-binding protein homologous protein) and the mitochondrion pathway of apoptosis .

Pharmacokinetics

The compound has shown high antiproliferative capacity on smmc-7721 cells with an ic50 value of 88nm, and no obvious toxic effect on human normal hepatocyte cells with an ic50 value of 10μm . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound significantly inhibits tumor growth in xenograft tumor models . The inhibition of SMMC-7721 cell proliferation by the compound results in apoptotic cell death .

Action Environment

The compound’s effectiveness in both in vitro and in vivo studies suggests that it may be stable and effective under a variety of conditions .

特性

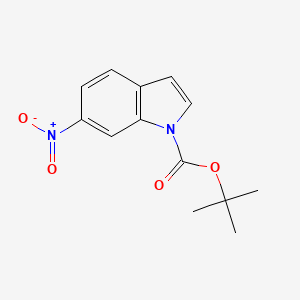

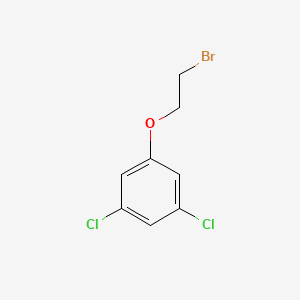

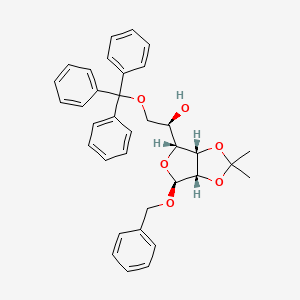

IUPAC Name |

(3-bromophenyl)-(4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEKPQSXQGUPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)

![2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine](/img/structure/B1290089.png)